Lipophilicity (LogP) Advantage: ~1.0 Log Unit Increase Over 8-Methoxyquinoline Driven by 3-Ethyl Substitution
The experimental LogP of 3-ethyl-8-methoxyquinoline (2.81–2.93) is approximately 0.5–1.0 log units higher than that of 8-methoxyquinoline (reported LogP range 1.84–2.24 depending on measurement method) . This increase is attributable to the 3-ethyl substituent, which contributes additional hydrophobic surface area while the 8-methoxy group provides hydrogen-bond acceptor capacity (2 HBA, 0 HBD). By comparison, 3-ethylquinoline has a LogP of 2.80 but lacks the methoxy-derived polarity (PSA 12.89 vs. 22.12 Ų), meaning the target compound achieves enhanced lipophilicity while retaining a larger polar surface area than its non-methoxy counterpart . The compound also satisfies Lipinski's Rule of Five with zero violations, placing it within oral drug-like chemical space .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP, experimental/computed) |
|---|---|
| Target Compound Data | LogP = 2.81–2.93 (experimental: 2.8058 from chem960; computed: 2.9312 from ChemBase; ACD/Labs predicted: 2.83 from ChemSpider) |
| Comparator Or Baseline | 8-Methoxyquinoline: LogP = 1.84 (chemsrc), 2.24 (BOCSCI), 2.17 (estimated); 3-Ethylquinoline: LogP = 2.80 (Molbase, CAS Common Chemistry) |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.0 vs. 8-methoxyquinoline; ΔLogP ≈ +0.01 to +0.13 vs. 3-ethylquinoline; ΔPSA ≈ +9.23 Ų vs. 3-ethylquinoline |
| Conditions | Experimental LogP from multiple independent database entries; computed LogP/LogD from ChemBase JChem algorithm and ACD/Labs Percepta Platform v14.00; PSA from topological calculation |
Why This Matters
A 0.5–1.0 log unit increase in LogP significantly alters predicted membrane permeability and non-specific protein binding, making 3-ethyl-8-methoxyquinoline a chemically distinct tool compound for permeability modulation studies compared to unsubstituted 8-methoxyquinoline.
- [1] Molbase. 3-Ethylquinoline (CAS 1873-54-7): LogP 2.7972, PSA 12.89, BP 264.5 °C at 760 mmHg, Density 1.05 g/cm³. https://qiye.molbase.cn (accessed 2026). View Source
- [2] ChemBase. 3-Ethyl-8-methoxyquinoline – CBID: 796189. Lipinski Rule of 5 violations: 0 (true). LogD (pH 5.5) = 2.9288, LogD (pH 7.4) = 2.9312. http://www.chembase.cn/molecule-796189.html (accessed 2026). View Source
